Broad-Spectrum HTS Inactivity Profile Differentiates This Compound from Kinase-Active Thienopyrimidinone Analogs
In contrast to the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one analog, which inhibits the tyrosine-protein kinase receptor (TrkA) with IC50 values of 25–150 nM [1], 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CID 711220) was tested in over 30 PubChem bioassays spanning kinases, GPCRs, and microbial targets and returned an 'Inactive' outcome in every primary screening assay at the tested concentration [2]. This comprehensive inactivity profile establishes the compound as a validated negative control for assay development and a clean starting scaffold for structure-activity relationship (SAR) exploration.
| Evidence Dimension | Kinase inhibitory activity (TrkA) vs. broad HTS inactivity |
|---|---|
| Target Compound Data | Inactive in all 30+ PubChem HTS assays (single concentration, typically 10 µM) |
| Comparator Or Baseline | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: IC50 = 25–150 nM against TrkA (PDB 6D1Z) |
| Quantified Difference | >100-fold difference: comparator is a nanomolar inhibitor; target compound shows no detectable activity in any assay |
| Conditions | PubChem qHTS and confirmatory assays; TrkA co-crystallization and enzymatic assay |
Why This Matters
A compound proven inactive across a wide target panel provides a unique starting point for designing selective inhibitors free from off-target liabilities inherent to pre-active analogs.
- [1] RCSB PDB. Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one inhibitor (PDB ID: 6D1Z). 2018. IC50 data range: 25–150 nM from 3 assays. View Source
- [2] PubChem BioAssay Summary for CID 711220. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/711220/assaysummary/JSON (accessed 2026-05-02). View Source
